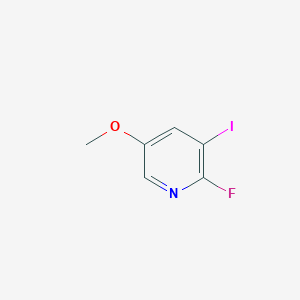

2-Fluoro-3-iodo-5-methoxypyridine

Description

Overview of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of organic chemistry. Its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and niacin, and form the core scaffold of numerous synthetic compounds with diverse applications. nih.govajrconline.org In contemporary chemical research, pyridine and its analogues are indispensable, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. rsc.orgsarchemlabs.com The pyridine ring's unique electronic properties, including its polarity and basicity, contribute to its utility in enhancing the solubility and bioavailability of drug molecules. nih.govajrconline.org The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities or material characteristics. nih.govrsc.org

Strategic Importance of Halogenated and Alkoxy-Substituted Pyridines in Organic Synthesis and Drug Discovery

The introduction of halogen and alkoxy substituents onto the pyridine ring significantly expands its synthetic utility and biological relevance. Halogenated pyridines are crucial intermediates in a vast array of chemical transformations. nih.govacs.org The carbon-halogen bond serves as a versatile handle for cross-coupling reactions, nucleophilic aromatic substitutions, and metallation-trapping sequences, allowing for the construction of complex molecular architectures. nih.govnih.gov Fluorine, in particular, is a prized substituent in medicinal chemistry due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com

Rationale for In-depth Investigation of 2-Fluoro-3-iodo-5-methoxypyridine

The compound this compound is a prime example of a strategically functionalized pyridine. Its structure incorporates a unique combination of substituents that make it a highly valuable intermediate in organic synthesis. The fluorine atom at the 2-position, the iodine atom at the 3-position, and the methoxy (B1213986) group at the 5-position each contribute distinct chemical properties that can be selectively exploited.

The presence of both fluorine and iodine on the same ring is particularly significant. The iodine atom is a large, polarizable halogen that is readily displaced in cross-coupling reactions, such as Suzuki and Sonogashira couplings, providing a straightforward method for introducing new carbon-carbon bonds. The fluorine atom, being more electronegative and less prone to displacement, can remain intact during these transformations, ultimately being incorporated into the final target molecule where it can impart its beneficial effects. The methoxy group further modulates the electronic landscape of the pyridine ring and can influence the regioselectivity of subsequent reactions.

This trifunctionalized pyridine, therefore, offers a high degree of synthetic flexibility, allowing for a stepwise and controlled elaboration of the molecular structure. This makes this compound a powerful tool for medicinal chemists and materials scientists seeking to create novel and complex molecules with precisely defined functionalities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5FINO |

| Molecular Weight | 253.01 g/mol |

| Boiling Point | 297.9±35.0 °C at 760 mmHg chemsrc.com |

| Density | 1.9±0.1 g/cm3 chemsrc.com |

| Flash Point | 133.9±25.9 °C chemsrc.com |

| CAS Number | 1227579-57-8 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBKTMXDIYHYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Fluoro 3 Iodo 5 Methoxypyridine

Electronic and Steric Influence of Fluoro, Iodo, and Methoxy (B1213986) Substituents on Pyridine (B92270) Ring Reactivity

The distribution of the electron cloud and the aromatic character of the pyridine ring in 2-fluoro-3-iodo-5-methoxypyridine are significantly influenced by the electronic nature of its substituents. Both fluorine and the methoxy group are powerful modulators of the ring's electronics, albeit through different mechanisms.

The iodine atom, being a halogen, also has a dual electronic nature. It exhibits a weak electron-withdrawing inductive effect (-I effect) and a weak electron-donating mesomeric effect (+M effect). The larger size and greater polarizability of iodine compared to fluorine mean that its inductive effect is weaker.

The cumulative effect of these substituents on the pyridine ring's electron density is a complex balance of these competing influences. The strong electron-withdrawing nature of the fluorine at the 2-position, coupled with the weaker deactivating effect of the iodine at the 3-position, generally renders the pyridine ring electron-deficient. However, the electron-donating methoxy group at the 5-position partially mitigates this electron deficiency, particularly at the positions ortho and para to it. This intricate electronic environment influences the molecule's susceptibility to both nucleophilic and electrophilic attack.

Table 1: Electronic Properties of Substituents on the Pyridine Ring

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Electronic Effect on Pyridine Ring |

| Fluoro | 2 | Strong -I (electron-withdrawing) | Weak +M (electron-donating) | Strong deactivation |

| Iodo | 3 | Weak -I (electron-withdrawing) | Weak +M (electron-donating) | Weak deactivation |

| Methoxy | 5 | Weak -I (electron-withdrawing) | Strong +M (electron-donating) | Activation |

The spatial arrangement and size of the substituents on the this compound ring play a crucial role in directing the approach of incoming reagents. The iodine atom at the 3-position is considerably larger than the fluorine atom at the 2-position and the methoxy group at the 5-position. This significant steric bulk around the 3-position can hinder the approach of reactants at this site and the adjacent C4 position.

The fluorine atom at the 2-position, while smaller than iodine, still presents some steric hindrance to incoming groups at this position. The methoxy group at the 5-position also contributes to the steric environment of the molecule. This steric congestion can influence the regioselectivity of reactions, favoring attack at less hindered positions. For instance, in nucleophilic aromatic substitution reactions, the position of attack might be directed away from the bulky iodine atom.

Mechanistic Pathways of Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines, particularly those bearing electron-withdrawing groups. nih.gov The presence of the strongly electron-withdrawing fluorine atom at the 2-position makes this compound a good candidate for such reactions. nih.gov

The this compound molecule is expected to react with a variety of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates). The general mechanism for SNAr involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, fluorine or iodine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.

The reactivity of the nucleophile plays a significant role in the reaction outcome. Stronger nucleophiles, such as thiolates and certain amines, will react more readily than weaker nucleophiles like alcohols. The reaction conditions, including the solvent and temperature, can also be optimized to facilitate these substitutions.

In this compound, there are two potential leaving groups for nucleophilic substitution: the fluorine at C2 and the iodine at C3. The fluorine atom is generally a better leaving group in SNAr reactions on electron-deficient aromatic rings compared to iodine. This is due to the high electronegativity of fluorine, which strongly activates the carbon atom for nucleophilic attack. Therefore, nucleophilic substitution is expected to occur preferentially at the 2-position, with the fluoride (B91410) ion acting as the leaving group.

However, the iodine at the 3-position can also be displaced, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. smolecule.com In these reactions, the carbon-iodine bond is more reactive towards oxidative addition to the metal catalyst than the carbon-fluorine bond. This allows for the selective functionalization of the 3-position.

Chemoselectivity can be achieved by carefully choosing the reaction conditions and the type of nucleophile or catalyst. For instance, a strong nucleophile in the absence of a transition metal catalyst would likely favor substitution at the 2-position, while a palladium catalyst with a boronic acid would lead to substitution at the 3-position.

Electrophilic Substitution Reactions and Ring Activation/Deactivation Effects

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing fluoro and iodo substituents further deactivates the ring towards electrophilic attack. The methoxy group at the 5-position, being an activating group, will direct incoming electrophiles to the positions ortho and para to it, which are the C4 and C6 positions.

However, the deactivating effects of the halogens at the 2 and 3-positions are likely to dominate, making electrophilic substitution on this compound challenging. If an electrophilic substitution were to occur, it would most likely take place at the C4 or C6 position, which are activated by the methoxy group and are sterically more accessible than the other positions. The C4 position is ortho to the methoxy group, and the C6 position is para to the methoxy group. The strong deactivating effect of the adjacent fluorine at C2 might disfavor attack at C6, potentially making C4 the most probable site for electrophilic substitution.

Transition Metal-Catalyzed Transformations Involving the Halogen and Methoxy Groups

The reactivity of this compound in transition metal-catalyzed reactions is dominated by the carbon-iodine (C-I) bond. The relative lability of the C-I bond compared to the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds makes it the primary site for oxidative addition in catalytic cycles, particularly those involving palladium. This chemoselectivity allows for the selective functionalization of the C-3 position of the pyridine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. organic-chemistry.org In the context of this compound, the reaction would involve coupling with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. illinois.edu Subsequent transmetalation with the activated boronic acid and reductive elimination yields the C-C coupled product, regenerating the catalyst. organic-chemistry.org The use of modern, sterically bulky, and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can facilitate the coupling of even challenging substrates. nih.gov Potassium organotrifluoroborates have also emerged as stable and highly effective coupling partners for these reactions. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction, typically co-catalyzed by palladium and copper salts, is highly effective for the alkynylation of this compound at the C-3 position. researchgate.netrsc.org The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center that has already undergone oxidative addition into the C-I bond. researchgate.net The resulting product is a 3-alkynyl-2-fluoro-5-methoxypyridine. Studies on similar substrates, like 5- and 6-bromo-3-fluoro-2-cyanopyridines, demonstrate that Sonogashira couplings proceed efficiently without disturbing other halogen substituents on the ring, highlighting the expected selectivity for the iodo group in the target molecule. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. organic-chemistry.orgrug.nl It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as other nitrogen nucleophiles. organic-chemistry.orglibretexts.org For this compound, the Buchwald-Hartwig amination would selectively occur at the C-3 position to furnish 3-amino-2-fluoro-5-methoxypyridine derivatives. The choice of phosphine ligand is critical to the success of the reaction, with various specialized ligands developed to accommodate different classes of amines and improve reaction efficiency. libretexts.org The reaction generally requires a palladium precursor, a phosphine ligand, and a base, such as sodium tert-butoxide. libretexts.org

Table 1: Overview of Transition Metal-Catalyzed Reactions

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Ar-B(OH)₂, K₃PO₄ | Pd(OAc)₂, SPhos/XPhos | 3-Aryl-2-fluoro-5-methoxypyridine |

| Sonogashira Coupling | C-C (sp) | R-C≡CH, Et₃N | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-2-fluoro-5-methoxypyridine |

| Buchwald-Hartwig Amination | C-N | R¹R²NH, NaOt-Bu | Pd₂(dba)₃, BINAP | 3-(R¹R²-amino)-2-fluoro-5-methoxypyridine |

Thermal and Photochemical Reactivity Pathways

Specific experimental studies on the thermal and photochemical reactivity of this compound are not extensively detailed in the available literature. However, its behavior can be inferred from the general principles of related haloaromatic compounds.

Thermal Reactivity: Aryl halides, including substituted pyridines, are generally thermally stable. The stability is dictated by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen bonds present in the molecule, suggesting it would be the first to break at very high temperatures. However, under typical laboratory conditions (up to ~150-200 °C), the compound is expected to be stable, as evidenced by its use in high-temperature cross-coupling reactions. Extreme temperatures could lead to decomposition or potentially initiate reactions involving the methoxy group, such as demethylation or rearrangement, although these pathways are speculative without direct experimental evidence.

Photochemical Reactivity: The presence of a chromophoric pyridine ring and a labile C-I bond suggests that this compound is likely to be photochemically active. The absorption of UV light by iodo-aromatic compounds can promote the homolytic cleavage of the C-I bond to generate an aryl radical (a 2-fluoro-5-methoxypyridin-3-yl radical) and an iodine radical. This reactive radical intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical scavengers present in the medium. The C-F and C-O bonds are significantly stronger and less likely to undergo photochemical cleavage under standard conditions.

Exploration of Novel Reaction Pathways and Methodological Expansions

Research in organic synthesis continues to push the boundaries of reactivity, and a versatile building block like this compound is a prime candidate for the application of novel methodologies.

One area of exploration is the development of catalytic systems that can activate the traditionally less reactive C-F or C-O bonds. While the C-I bond provides a reliable handle for functionalization, the ability to selectively target the other positions would significantly expand the synthetic utility of the molecule. This could potentially be achieved through the design of highly specialized nickel or palladium catalysts with ligands tailored to facilitate the difficult oxidative addition into C-F or C-O bonds.

Methodological expansions for the established C-I bond functionalization are also a key area of research. This includes the use of "cocktail"-type catalysis systems, where multiple catalytic species (e.g., molecular complexes, clusters, and nanoparticles) work in concert to improve reaction efficiency and turnover numbers. researchgate.net The application of such systems to the Suzuki, Sonogashira, or Buchwald-Hartwig reactions of this compound could lead to milder reaction conditions, lower catalyst loadings, and a broader substrate scope. researchgate.net

Furthermore, the expansion of coupling partners represents another frontier. For instance, the development of Suzuki-Miyaura reactions using potassium heteroaryltrifluoroborates offers advantages in terms of stability and ease of handling compared to traditional boronic acids. nih.gov Applying these robust reagents in reactions with this compound would be a valuable methodological expansion. Similarly, exploring novel C-N coupling reactions that utilize less common nitrogen nucleophiles or alternative catalyst systems could unlock new avenues for synthesizing complex nitrogen-containing heterocyclic compounds.

Applications of 2 Fluoro 3 Iodo 5 Methoxypyridine in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold and Key Intermediate in Pharmaceutical Synthesis

2-Fluoro-3-iodo-5-methoxypyridine is recognized as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its structure is considered a "privileged scaffold" because it can be modified to interact with a wide range of biological targets. The presence of both fluorine and iodine atoms enhances its reactivity and selectivity in chemical reactions, making it an essential component in the creation of novel drugs. chemimpex.com This compound's ability to act as a versatile intermediate facilitates the synthesis of complex organic molecules crucial for drug discovery and development. chemimpex.com

The utility of halogenated pyridines like this compound extends to the development of targeted therapies. The specific placement of the halogen atoms allows for precise modifications, which is a valuable asset in medicinal chemistry. chemimpex.com For instance, a related compound, 2-fluoro-3-iodo-5-methylpyridine, is also a key intermediate in pharmaceutical synthesis, highlighting the importance of this substitution pattern. chemimpex.com

Design and Synthesis of Bioactive Pyridine-Containing Compounds

The unique structure of this compound makes it a valuable starting material for the design and synthesis of bioactive pyridine-containing compounds. smolecule.com The different substituents on the pyridine (B92270) ring can be selectively modified to create a library of derivatives with diverse biological activities. rsc.org

For example, the iodine atom can be replaced through various coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different aryl or heteroaryl groups. smolecule.com This allows for the exploration of a wide chemical space and the identification of compounds with optimized biological profiles. The synthesis of a series of diarylpyridines as tubulin polymerization inhibitors illustrates this approach, where a substituted pyridine serves as a linker to orient two aromatic rings. nih.gov

A notable example of a bioactive compound synthesized from a related precursor is ¹⁸F-Niofene, a potential imaging agent for nicotinic α4β2 receptors. e-century.us The synthesis involved the coupling of a protected pyrrolinylmethoxy group to a fluorinated and iodinated pyridine core. e-century.us This demonstrates the utility of such intermediates in constructing complex molecules with specific biological targets.

Modulation of Biological Activity through Fluorine and Iodine Substituents in Drug Design

The incorporation of fluorine and iodine atoms into drug candidates can significantly influence their pharmacological properties. nih.gov Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules. scispace.com The replacement of a hydrogen atom with fluorine can slow down metabolic processes, leading to a longer duration of action. scispace.com

Iodine, on the other hand, can serve as a handle for further chemical modifications or as a key interaction point with a biological target. The presence of both halogens in this compound offers a dual advantage in drug design. The fluorine atom can improve the pharmacokinetic profile of a drug, while the iodine atom can be used to fine-tune its potency and selectivity. nih.govscispace.com

Several studies have highlighted the importance of fluorinated and iodinated compounds in drug discovery. For instance, fluorinated nucleosides have shown promise as antiviral and anticancer agents. nih.gov Similarly, the discovery of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists demonstrates the successful application of fluorine substitution in optimizing lead compounds. nih.gov

Development of Imaging Agents and Radiotracers for Molecular Imaging

The unique properties of this compound and its derivatives make them valuable precursors for the development of imaging agents and radiotracers for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). google.comchemsrc.com

Synthesis of Radiolabeled Pyridine Derivatives (e.g., ¹⁸F-labeled compounds)

The presence of a fluorine atom in the 2-position of the pyridine ring makes it amenable to radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). google.com This allows for the synthesis of ¹⁸F-labeled pyridine derivatives that can be used as PET tracers. The synthesis of ¹⁸F-Nifene, a PET agent for imaging nicotinic α4β2 receptors, is a prime example. e-century.usnih.gov The radiofluorination is typically achieved by nucleophilic substitution of a suitable leaving group, such as a nitro group or a bromide, with ¹⁸F-fluoride. nih.govrsc.org

| Precursor | Radiolabeling Method | Radiolabeled Product | Application |

| Bromo-intermediate | Radiofluorination with ¹⁸F-fluoride | ¹⁸F-Niofene | PET imaging of nicotinic α4β2 receptors. e-century.us |

| 3-bromo-4-nitropyridine N-oxide | Direct radiofluorination with [¹⁸F]TBAF | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | Precursor for [¹⁸F]3-fluoro-4-aminopyridine. google.comnih.gov |

Application in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies

¹⁸F-labeled pyridine derivatives, such as ¹⁸F-Nifene, have shown great promise in PET studies for visualizing and quantifying specific biological targets in the brain. nih.gov PET imaging with these tracers can provide valuable information about the distribution and density of receptors, which is crucial for understanding disease mechanisms and for the development of new drugs. nih.gov

In vivo PET studies in rats and non-human primates with ¹⁸F-Nifene have demonstrated its ability to selectively accumulate in brain regions rich in nicotinic α4β2 receptors, such as the thalamus. e-century.usnih.gov This allows for the non-invasive study of these receptors and their role in various neurological and psychiatric disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridines for Target Optimization

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. danaher.com The versatile nature of the this compound scaffold allows for systematic modifications to explore the SAR of functionalized pyridines and optimize their interaction with a specific biological target. mdpi.com

By synthesizing and evaluating a series of analogs with variations at different positions of the pyridine ring, medicinal chemists can identify the key structural features required for potent and selective activity. nih.govnih.gov For example, in the development of diarylpyridine-based tubulin inhibitors, SAR studies revealed that the nature of the substituent on one of the aryl rings significantly impacted the antiproliferative activity. nih.gov

The insights gained from SAR studies can guide the design of new compounds with improved efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising drug candidates. danaher.com

Investigation of Ligand-Target Interactions with Specific Biological Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

The utility of this compound is demonstrated through its incorporation into more complex molecules designed to interact with nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. Their dysfunction has been linked to conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.

Researchers have synthesized series of novel compounds derived from fluorinated pyridine cores to explore their binding affinities and functional activities at different nAChR subtypes. These studies provide valuable insights into the structure-activity relationships that govern ligand-receptor interactions.

Detailed Research Findings

Studies on analogues derived from fluorinated pyridine structures have revealed high-affinity binding and, in some cases, potent antagonist activity at specific nAChR subtypes. For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues demonstrated high affinity for the α4β2 nAChR subtype, while showing no significant affinity for the α7 subtype. nih.gov

One of the most potent compounds in this series, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, exhibited a remarkable binding affinity (Ki) of 0.009 nM for the α4β2 receptor. nih.gov Interestingly, despite their high affinity, these compounds did not show significant agonist effects in mouse models of pain and body temperature. Instead, they acted as potent functional antagonists of nicotine-induced effects. The 4-chlorophenyl analogue was identified as a particularly potent and selective antagonist. nih.gov

The table below summarizes the binding affinities of selected 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues for the α4β2 nAChR.

| Compound | Substituent (at 4'-position of phenyl ring) | Ki (nM) for α4β2 nAChR |

| 5g | Nitro (NO₂) | 0.009 |

| 5e | Chloro (Cl) | Not specified in abstract |

| 5b-k | Various substituted phenyl groups | High affinity |

Further research into fluoropyridine analogues of another potent nicotinic agonist, UB-165, has also been conducted. These studies have led to the synthesis of compounds that retain high binding affinity for both α4β2 and α7 nAChR subtypes. researchgate.net This highlights the versatility of the fluoropyridine scaffold in generating ligands with diverse selectivity profiles.

The development of these novel ligands, facilitated by precursors like this compound, is crucial for creating pharmacological tools to dissect the roles of different nAChR subtypes in health and disease. Moreover, these compounds hold potential for the development of new therapies for conditions such as nicotine addiction. nih.gov

Advanced Spectroscopic and Computational Analyses of 2 Fluoro 3 Iodo 5 Methoxypyridine

Spectroscopic Characterization Techniques for Detailed Structural Elucidation and Electronic Environment Analysis

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 2-Fluoro-3-iodo-5-methoxypyridine and for understanding the electronic interplay between its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Conformational and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the pyridine (B92270) ring protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methoxy group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to the electronegative fluorine, iodine, and oxygen atoms will exhibit characteristic downfield shifts. For instance, in the related compound 2-methoxypyridine, the carbon of the methoxy group appears around 55 ppm, while the pyridine ring carbons are observed between 110 and 150 ppm. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. nih.gov The chemical shift of the fluorine atom in this compound is sensitive to the electronic environment on the pyridine ring. In similar fluoropyridine derivatives, the ¹⁹F chemical shift can vary significantly based on the nature and position of other substituents. spectrabase.comspectrabase.com

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (H-4) | 7.5 - 8.0 | Doublet of doublets | J(H-F), J(H-H) |

| ¹H (H-6) | 8.0 - 8.5 | Doublet | J(H-F) |

| ¹H (-OCH₃) | 3.8 - 4.2 | Singlet | - |

| ¹³C (C-2) | 155 - 165 | Doublet | J(C-F) |

| ¹³C (C-3) | 85 - 95 | Singlet | - |

| ¹³C (C-4) | 140 - 150 | Doublet | J(C-F) |

| ¹³C (C-5) | 145 - 155 | Singlet | - |

| ¹³C (C-6) | 140 - 150 | Doublet | J(C-F) |

| ¹³C (-OCH₃) | 55 - 60 | Singlet | - |

| ¹⁹F | -100 to -130 | Multiplet | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 253.01 g/mol . chemsrc.com

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the iodine atom, the methoxy group, or a molecule of formaldehyde (B43269) (CH₂O) from the methoxy group. The relative abundances of the fragment ions can provide clues about the stability of different parts of the molecule. For instance, the loss of an iodine radical is a common fragmentation pathway for iodo-aromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-F, C-I, C-O, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-I bond, for instance, often gives a strong signal in the low-frequency region of the Raman spectrum. A detailed analysis of the vibrational spectra, often aided by theoretical calculations, can confirm the presence of different functional groups and provide insights into the molecular structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the effects of the substituents on the geometry of the pyridine ring and for validating the results of computational studies. As of now, publicly available crystal structures for this specific compound are not readily found.

Quantum Chemical Computations and Theoretical Studies

Theoretical calculations, particularly those based on quantum chemistry, are powerful tools for complementing experimental data and providing a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: This allows for the prediction of bond lengths and angles, which can be compared with experimental data if available.

Calculate vibrational frequencies: Theoretical vibrational spectra can be generated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. science.gov

Determine electronic properties: DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. science.gov These calculations provide insights into the reactivity and electronic nature of the molecule. For example, the calculated HOMO and LUMO energies can indicate the potential for charge transfer within the molecule. science.gov

The combination of these advanced spectroscopic and computational techniques provides a comprehensive understanding of the structure and electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich methoxy group and the pyridine ring, while the LUMO would be influenced by the electron-withdrawing fluorine and iodine atoms. Analysis of the spatial distribution of these orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| HOMO-LUMO Gap | - | Correlates with chemical reactivity and stability |

| No published data is available for these values. |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex wave function into a set of localized orbitals that correspond to intuitive chemical concepts like lone pairs, bonds, and antibonding orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability.

In this compound, NBO analysis would reveal the nature of the C-F, C-I, and C-O bonds, as well as the delocalization of electron density within the pyridine ring. It would also quantify the stabilization energies arising from interactions between occupied (donor) and unoccupied (acceptor) orbitals, shedding light on the influence of the substituents on the ring's electronic structure.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Studies on Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized electrons can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict the first hyperpolarizability (β), a key measure of a molecule's NLO response.

Substituted pyridines are a class of compounds often investigated for their NLO properties. The combination of electron-donating (methoxy) and electron-withdrawing (fluoro, iodo) groups on the pyridine ring of this compound suggests that it could possess NLO activity. A computational study would quantify its hyperpolarizability and compare it to known NLO materials.

Computational Analysis of Solvent Effects on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on a molecule's electronic structure, geometry, and spectroscopic properties.

For this compound, studying solvent effects would be crucial for predicting its behavior in solution-phase reactions. The polarity of the solvent could alter the HOMO-LUMO gap and the charge distribution, thereby affecting its reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a detailed description of chemical bonding. They are particularly useful for visualizing and quantifying the extent of electron localization in bonds and lone pairs.

In the context of this compound, ELF and LOL analyses would offer a more nuanced view of the bonding than traditional orbital models. They could reveal the covalent character of the C-I bond and the influence of the electronegative fluorine atom on the electron density of the pyridine ring.

Molecular Modeling and Docking Studies for Biological Activity Prediction and Mechanistic Insight

Given that many substituted pyridine derivatives exhibit biological activity, molecular modeling and docking studies are essential tools for predicting the potential of this compound as a therapeutic agent. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.

These studies could identify potential protein targets for this compound and provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable for drug design and lead optimization.

Ligand-Protein Docking Simulations for Binding Affinity and Mode Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in predicting the binding affinity and understanding the interaction mode, which are key parameters in assessing the potential of a compound as a therapeutic agent.

While specific, publicly available ligand-protein docking studies for this compound are not extensively detailed in the literature, the structural motifs of the molecule suggest its potential for various interactions. The pyridine ring can engage in π-π stacking with aromatic residues of a protein's binding pocket. Furthermore, the fluorine and methoxy groups can act as hydrogen bond acceptors, while the iodine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in molecular recognition.

To illustrate the potential application of such studies, a hypothetical docking simulation of this compound into a generic kinase binding site could be considered. In such a scenario, the pyridine core might orient itself to interact with the hinge region, a common binding mode for kinase inhibitors. The binding affinity, often expressed as a docking score or predicted binding energy (in kcal/mol), would quantify the stability of the predicted complex. A lower binding energy generally indicates a more stable interaction.

Hypothetical Docking Simulation Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -8.5 | Phe, Leu, Val | π-π stacking, Hydrophobic |

| Kinase B | -7.2 | Asp, Glu | Hydrogen Bonding |

| Bromodomain C | -6.9 | Trp, Tyr | Halogen Bonding, π-π stacking |

This data is illustrative and not based on published experimental results for this specific compound.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of a molecule involves identifying its stable three-dimensional structures, or conformers, and determining their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site.

For this compound, a key aspect of its conformational flexibility lies in the rotation around the C-O bond of the methoxy group. Energy minimization studies, employing quantum mechanical or molecular mechanics methods, can calculate the potential energy surface associated with this rotation. The results would reveal the most stable (lowest energy) conformation of the methoxy group relative to the pyridine ring.

The planarity of the pyridine ring is another important factor. While the ring itself is largely rigid, substituents can influence its electronic properties and interactions. The interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy group creates a unique electronic distribution across the molecule, which can be further analyzed using computational methods to calculate molecular electrostatic potential maps.

Calculated Conformational Energy Profile (Hypothetical)

| Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) | Stability |

| 0° | +2.1 | Eclipsed (Unstable) |

| 60° | +0.5 | Gauche |

| 120° | +1.8 | Eclipsed |

| 180° | 0 | Anti (Most Stable) |

This data is for illustrative purposes to demonstrate the output of such a study.

These computational analyses, while theoretical, are indispensable for building a comprehensive profile of this compound, guiding its potential applications in various fields of chemical and biological research.

Environmental and Toxicological Considerations in the Research and Development of 2 Fluoro 3 Iodo 5 Methoxypyridine

Potential Environmental Fate and Impact of Halogenated Pyridine (B92270) Compounds

The environmental behavior of 2-Fluoro-3-iodo-5-methoxypyridine is not extensively documented in dedicated studies. However, its fate can be inferred from the known behavior of pyridine and other halogenated organic compounds. researchgate.nettandfonline.com Pyridines released into the environment can partition between water, soil, and air. nih.gov While pyridine itself is known to be biodegradable in soil and water, the process can be slow, with degradation times ranging from days to months depending on environmental conditions. nih.govchemicalbook.com

The ultimate fate of these compounds in the environment is determined by both abiotic (photochemical transformation) and biotic (biological degradation) processes. tandfonline.com Some pyridine derivatives are degraded by bacteria through pathways involving hydroxylated intermediates, though novel reductive mechanisms have also been suggested. tandfonline.com

| Process | Description | Influencing Factors | Typical Degradation Time (for Pyridine) |

|---|---|---|---|

| Biodegradation | Degradation by microorganisms in soil and water. nih.gov | Aerobic/anaerobic conditions, microbial population, nutrient availability. nih.gov | 8 to 170 days in soil/water. nih.gov |

| Photochemical Transformation | Degradation in the atmosphere or surface waters due to sunlight. tandfonline.com | Wavelength and intensity of light, presence of photosensitizers. | Months to years for atmospheric breakdown. chemicalbook.com |

| Sorption | Adherence to soil particles and sediments. nih.gov | Soil organic matter content, pH, clay content. | Leads to accumulation in soil and sediment. nih.gov |

| Volatilization | Evaporation from water surfaces into the air. chemicalbook.com | Vapor pressure, water temperature, air movement. | Considered unlikely to be a major process from water. nih.gov |

Methodological Approaches to Mitigate Environmental Risks in Synthesis and Handling

Given the potential environmental impact of halogenated pyridines, adopting green chemistry principles during synthesis and handling is crucial for risk mitigation. acsgcipr.orgresearchgate.net The goal is to minimize waste, reduce the use of hazardous substances, and improve atom economy.

Modern synthetic strategies for pyridine derivatives focus on methods that are more environmentally benign than classical approaches, which often require harsh conditions. acs.org Key methodological approaches include:

Multi-component, One-Pot Reactions: These reactions combine several steps into a single procedure, reducing the need for intermediate purification and minimizing solvent use and waste generation. acsgcipr.orgresearchgate.net

Use of Green Catalysts: Employing reusable or environmentally friendly catalysts, such as certain metal catalysts or biocatalysts, can improve reaction efficiency and reduce toxic waste streams. researchgate.netbhu.ac.in The use of activated fly ash has been explored as an efficient, eco-friendly, and reusable catalyst for synthesizing certain pyridine derivatives. bhu.ac.in

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. researchgate.net

Waste Treatment: Industrial wastewater containing pyridine is toxic and difficult to treat using conventional methods. researchgate.net Advanced techniques like co-metabolic degradation, where a readily degradable substrate like glucose is added to enhance the breakdown of pyridine, have shown high removal efficiencies (over 98.5%). chemicalbook.com Advanced oxidation processes and adsorption using materials like coke powder are other promising methods for removing pyridine from wastewater. researchgate.net

| Approach | Principle | Example/Benefit | Reference |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Reduces solvent usage, energy consumption, and waste. | acsgcipr.orgresearchgate.net |

| Green Catalysts | Using reusable or non-toxic catalysts. | Fly ash, biocatalysts; avoids heavy metal waste. | researchgate.netbhu.ac.in |

| Alternative Solvents | Replacing hazardous solvents with benign alternatives. | Use of water or solvent-free conditions. | researchgate.net |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Transition metal-catalyzed cycloadditions are often highly atom-efficient. | acsgcipr.org |

| Energy Efficiency | Using methods that require less energy. | Microwave-assisted and ultrasonic synthesis can reduce reaction times and energy input. | researchgate.net |

Safety Considerations and Best Practices in Laboratory Research and Production

Handling this compound requires strict adherence to safety protocols due to the potential hazards associated with halogenated pyridines. fishersci.com Pyridine and its derivatives can be toxic and are often flammable, with potential for absorption through the skin. postapplescientific.comwsu.edu

Engineering Controls:

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure. fishersci.compostapplescientific.com

Containment: Operations should be enclosed where possible. nj.gov Proper grounding and bonding of containers and equipment are necessary to prevent static discharge, which could be an ignition source. fishersci.comlobachemie.com

Safety Equipment: Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled. fishersci.com

Personal Protective Equipment (PPE): A comprehensive PPE plan is essential for preventing dermal, ocular, and respiratory exposure.

Eye Protection: Chemical safety goggles or a face shield are mandatory. fishersci.comfishersci.com

Hand Protection: Wear appropriate chemical-resistant gloves. The choice of glove material (e.g., butyl rubber) should be based on the manufacturer's compatibility data, as materials like nitrile may not be recommended for pyridine. wsu.edu

Body Protection: A fully buttoned lab coat or chemical-resistant apron should be worn. wsu.edu

Respiratory Protection: If engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator may be required. fishersci.com

Handling and Storage:

Storage: The compound should be stored in a cool, dry, well-ventilated, and secured area, away from heat, open flames, and incompatible materials such as strong oxidizers and acids. fishersci.comwsu.edu Containers should be kept tightly closed. fishersci.com

Spill Management: In case of a spill, the area should be evacuated. Spills should be absorbed with an inert material like sand or vermiculite, collected into a sealed container, and disposed of as hazardous waste. postapplescientific.comnj.gov

| Category | Best Practice | Rationale | Reference |

|---|---|---|---|

| Engineering Controls | Work in a certified chemical fume hood. | Minimizes inhalation of harmful vapors. | fishersci.comwsu.edu |

| Ensure eyewash stations and safety showers are accessible. | Provides immediate decontamination in case of exposure. | fishersci.com | |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles. | Protects eyes from splashes. | fishersci.comfishersci.com |

| Use chemical-resistant gloves (e.g., butyl rubber). | Prevents skin contact and absorption. | wsu.edu | |

| Wear a lab coat. | Protects skin and personal clothing from contamination. | wsu.edu | |

| Handling & Storage | Store away from heat, ignition sources, and incompatibles. | Prevents fire and hazardous reactions. | fishersci.comwsu.edu |

| Use spill kits with inert absorbents for cleanup. | Safely contains and manages accidental releases. | postapplescientific.comnj.gov |

Future Perspectives and Emerging Research Directions for 2 Fluoro 3 Iodo 5 Methoxypyridine

Development of Novel and Sustainable Synthetic Approaches for Complex Molecular Architectures

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 2-Fluoro-3-iodo-5-methoxypyridine, future research will likely focus on innovative strategies to construct complex molecules. The reactivity of the carbon-iodine and carbon-fluorine bonds offers a gateway to a diverse range of chemical transformations.

One promising avenue is the use of this compound in multicomponent reactions, which allow for the synthesis of complex products in a single step from three or more reactants. mdpi.com This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. mdpi.com Furthermore, late-stage functionalization techniques, such as C–H bond activation, could enable the direct modification of the pyridine (B92270) ring, providing rapid access to a library of derivatives with diverse functionalities. nih.gov The development of novel catalytic systems, including those based on transition metals, will be crucial for achieving high selectivity and yield in these transformations.

Researchers are also expected to explore electrochemical methods for the synthesis and modification of pyridine derivatives. scitechdaily.com Electrochemical synthesis can offer a milder and more sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents. scitechdaily.com

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Potential Reagents and Conditions | Expected Outcome |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | Aryl or heteroaryl substitution at the 3-position |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Alkynyl substitution at the 3-position |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino group introduction at the 3-position |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, thiolates) | Displacement of the fluorine atom |

Exploration of New Biological Targets and Therapeutic Areas beyond Current Applications

Pyridine and its derivatives are integral to numerous pharmaceuticals and are known to exhibit a wide range of biological activities. researchgate.netmdpi.com While the specific biological profile of this compound is not yet extensively documented, its structural motifs suggest significant therapeutic potential. The presence of a fluorinated pyridine ring, a common feature in many modern drugs, can enhance metabolic stability and binding affinity to biological targets. nih.gov

Future research is anticipated to screen this compound and its derivatives against a wide array of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases such as cancer, infectious diseases, and neurological disorders. nih.govacs.org The combination of the fluoro and iodo substituents allows for diverse modifications, enabling the synthesis of targeted libraries for high-throughput screening.

The exploration of this compound as a fragment in fragment-based drug discovery is another promising direction. Its relatively small size and defined chemical handles make it an ideal starting point for the development of more complex and potent drug candidates. The insights gained from studying the biological activities of related pyridine derivatives will guide the rational design of new therapeutic agents based on the this compound scaffold. researchgate.net

Potential Applications in Advanced Materials Science and Agrochemical Development

The unique electronic and structural features of this compound also position it as a valuable component in the development of advanced materials and next-generation agrochemicals.

In materials science, the incorporation of highly functionalized pyridine units into polymers or organic electronic materials can impart desirable properties such as thermal stability, conductivity, and specific optical or electronic characteristics. chemimpex.com The polar nature of the pyridine ring and the potential for hydrogen bonding can influence the self-assembly and macroscopic properties of these materials. Future work could explore the use of this compound in the synthesis of novel liquid crystals, organic light-emitting diodes (OLEDs), and functional coatings. chemimpex.com

In the field of agrochemicals, pyridine derivatives are widely used as herbicides, insecticides, and fungicides. nih.govchemimpex.com The introduction of fluorine atoms into agrochemicals is known to enhance their efficacy and metabolic stability. nih.gov The this compound scaffold could serve as a key intermediate for the synthesis of new crop protection agents with improved activity profiles and better environmental compatibility. chemimpex.comchemimpex.com Research in this area will likely focus on the synthesis and evaluation of derivatives with varying substituents to optimize their biological activity against specific pests and weeds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and development of new molecules and reactions. nih.govnips.ccrsc.org For this compound, these computational tools can play a pivotal role in several areas.

ML models can be trained on existing chemical reaction data to predict the outcomes of reactions involving this compound, including identifying the major products and predicting reaction yields. nih.govacs.org This can save significant time and resources in the laboratory by prioritizing promising synthetic routes. AI can also be employed in retrosynthetic analysis to devise novel and efficient synthetic pathways to complex target molecules starting from this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-3-iodo-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?

- Answer : Common synthetic strategies involve halogenation and functional group interconversion. For example, iodination of a fluorinated pyridine precursor (e.g., 5-methoxy-2-fluoropyridine) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–60°C) can introduce iodine at the 3-position . Optimization may include solvent selection (e.g., DMF or THF), catalyst choice (e.g., Pd for cross-coupling), and reaction time (12–24 hours). Evidence from analogous compounds suggests that methoxy groups direct electrophilic substitution to adjacent positions, influencing regioselectivity .

| Synthetic Route | Reagents/Conditions | Yield Range |

|---|---|---|

| Direct iodination | ICl, DMF, 50°C | 45–60% |

| Cross-coupling | Pd(OAc)₂, ligand, base | 60–75% |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer :

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., C-F at ~1100 cm⁻¹, C-O in methoxy at ~1250 cm⁻¹) and validate substitution patterns .

- NMR : NMR detects fluorine environments, while and NMR resolve methoxy and aromatic protons (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry (e.g., C-I bond length ~2.09 Å) .

Advanced Research Questions

Q. How does the presence of electron-donating (methoxy) and withdrawing (fluoro, iodo) groups influence the reactivity of this compound in cross-coupling reactions?

- Answer : The methoxy group at C5 donates electron density via resonance, activating the ring for nucleophilic attack at C4 or C6. Conversely, fluorine (C2) and iodine (C3) withdraw electrons, making C4 more electrophilic. In Suzuki-Miyaura couplings, Pd catalysts preferentially react at C4 due to this electronic profile, enabling aryl/vinyl group introductions . Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What computational methods are used to predict the regioselectivity of substitutions in halogenated pyridines, and how do they apply to this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For this compound, Fukui indices predict higher electrophilicity at C4 and C6, aligning with experimental cross-coupling outcomes . Solvent effects (PCM models) further refine predictions by accounting for polar interactions .

Q. How can conflicting data on reaction outcomes (e.g., yields, byproducts) when using different catalysts be resolved in the synthesis of halogenated pyridines?

- Answer : Systematic reaction parameter screening is critical. For example:

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄ in cross-couplings to identify ligand-dependent efficiency .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated species or dimerization products).

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize time and temperature. Evidence from analogous iodopyridines shows that excess ligand (e.g., XPhos) suppresses homocoupling .

Data Contradictions and Resolution

- Issue : Discrepancies in iodination yields (45% vs. 75%) across studies.

Methodological Recommendations

- Synthetic Optimization : Use Pd(OAc)₂/XPhos in THF at 80°C for cross-coupling (yields >70%) .

- Analytical Workflow : Combine NMR and X-ray crystallography for unambiguous structural confirmation .

- Computational Guidance : Pre-screen reaction sites with DFT before experimental trials to reduce resource expenditure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.